Fluorosulfonic acid

Description

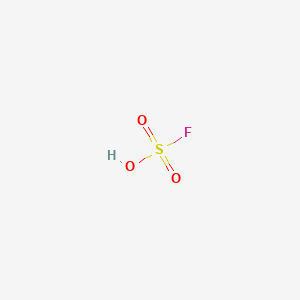

Fluorosulfonic acid (HSO₃F) is a superacid with a Hammett acidity function (H₀) of −15.1, making it approximately 1,000 times stronger than concentrated sulfuric acid (H₂SO₄) . Its molecular formula is FHO₃S (molecular weight: 100.07 g/mol), and it is characterized by high thermal stability and chemical inertness in aggressive environments . Key applications include:

- Catalysis: Used in Friedel-Crafts acylations, alkylations, and isomerization reactions due to its strong protonating ability .

- Synthetic Chemistry: Facilitates the preparation of aryl fluorosulfates and sulfonyl fluorides, which are critical in cross-coupling reactions .

- Superacid Systems: Forms "Magic Acid" (HSO₃F:SbF₅), a protonating agent capable of dissolving even weakly basic organic molecules .

Safety Considerations: HSO₃F hydrolyzes violently with water to release HF and H₂SO₄, necessitating stringent handling protocols. It is corrosive and requires specialized storage (e.g., fluoropolymer-lined containers) .

Structure

3D Structure

Properties

IUPAC Name |

sulfurofluoridic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSQSQZYBQSBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HSO3F, FHO3S | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033511 | |

| Record name | Fluorosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent., Liquid, Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

324.9 °F at 760 mmHg (USCG, 1999), 163 °C @ 760 MM HG, FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG, 163 °C | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN NITROBENZENE, Solubility in water: reaction | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.73 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.726 AT 25 °C/4 °C, Relative density (water = 1): 1.7 | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.4 | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.5 [mmHg], Vapor pressure, kPa at 25 °C: 0.33 | |

| Record name | Fluorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE | |

CAS No. |

7789-21-1, 7789-21-2 | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorosulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluosulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorosulfonic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Fluorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorosulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPX0648643 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-125.1 °F (USCG, 1999), -89 °C | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorosulfonic acid can be synthesized through the reaction of sulfur trioxide with hydrogen fluoride:

SO3+HF→HSO3F

Alternatively, potassium hydrogen difluoride or calcium fluoride can be treated with oleum at 250°C to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by introducing sulfur trioxide and hydrogen fluoride separately to control the heat evolution during the reaction .

Chemical Reactions Analysis

Acid-Base Reactions

HSO₃F acts as a strong proton donor due to its Hammett acidity function (H₀ = −15.1), surpassing sulfuric acid (H₀ = −12) . Key reactions include:

-

Protonation of Organic Compounds :

HSO₃F protonates weak bases like alkanes, leading to carbocation formation. For example, n-butane isomerizes to tert-butyl cation in HSO₃F/SbF₅ ("magic acid") . -

Reaction with Inorganic Bases :

Exothermic neutralization occurs with hydroxides, amines, or amides, generating fluorosulfonate salts :

Hydrolysis

HSO₃F reacts violently with water, producing hydrofluoric acid (HF) and sulfuric acid (H₂SO₄) :

Key Data :

Superacid Formation

Combining HSO₃F with Lewis acids like SbF₅ creates "magic acid," a superacid capable of stabilizing carbocations :

Applications :

-

Isomerization of alkanes (e.g., converting methane into branched hydrocarbons) .

-

Catalyzing Friedel-Crafts alkylation and acylation reactions .

Reaction with Metals

HSO₃F corrodes active metals (e.g., Al, Fe), releasing hydrogen gas :

Safety Note : Hydrogen gas poses flammability risks, while metal fluorosulfonates are highly corrosive .

Radical Reactions

In the presence of peroxides like S₂O₆F₂, HSO₃F facilitates radical formation :

Mechanism :

-

ESR studies confirm the solvation of SO₃F- radicals via hydrogen bonding with HSO₃F .

-

These radicals participate in oxidation and fluorination reactions .

Polymerization Catalysis

HSO₃F initiates cationic polymerization of alkenes (e.g., isobutylene) :

Hazardous Reactions

| Reaction Type | Products | Hazards |

|---|---|---|

| With cyanides (KCN) | HCN gas | Toxic, flammable |

| With sulfides (Na₂S) | H₂S gas | Toxic, corrosive |

| With nitriles (CH₃CN) | HF, CO, NH₃ | Combustible, toxic |

Self-Ionization

HSO₃F undergoes limited self-ionization :

Equilibrium Constant :

Comparative Acidity

| Acid | H₀ Value | Relative Strength |

|---|---|---|

| HSO₃F | −15.1 | 1,000× H₂SO₄ |

| H₂SO₄ | −12.0 | Baseline |

| CF₃SO₃H (Triflic acid) | −14.9 | Slightly weaker |

This compound’s reactivity underpins its utility in organic synthesis, catalysis, and industrial processes, but its extreme corrosivity and toxicity necessitate stringent safety protocols .

Scientific Research Applications

Polymer Chemistry

Fluorosulfonic acid is extensively used in polymerization processes, particularly for the cationic polymerization of epoxidized triglycerides. This application is crucial for developing new materials with desirable properties.

Case Study: Cationic Polymerization

- Study: Biswas et al. (2016) investigated the use of this compound in the cationic polymerization of epoxidized triglycerides.

- Findings: The study demonstrated that this compound acts as an effective catalyst, enhancing the polymerization rate and improving the molecular weight of the resulting polymers. The polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized with other catalysts.

Catalysis

This compound serves as a potent catalyst in various chemical reactions, including alkylation and acylation processes. Its strong acidic nature allows it to facilitate reactions that are otherwise challenging under milder conditions.

Table 1: Catalytic Applications of this compound

Analytical Chemistry

In analytical chemistry, this compound is utilized for its ability to form stable complexes with various ions, enhancing detection methods.

Case Study: Ion Detection

- Application: this compound forms a solid compound with acetic acid (HSO₃F·CH₃COOH), which exhibits high conductivity (2.4 × 10⁻² ohm⁻¹ cm⁻¹ at 60°C).

- Significance: This property is exploited in electrochemical sensors for detecting trace metal ions in environmental samples, providing a sensitive method for monitoring pollution levels .

Environmental Applications

This compound's ability to solubilize salts in non-polar solvents makes it valuable for environmental remediation efforts, particularly in extracting heavy metals from contaminated sites.

Table 2: Environmental Applications of this compound

Mechanism of Action

Fluorosulfonic acid exerts its effects through its strong acidity and ability to act as an electrophile. It engages in sulfur(vi)-fluoride exchange (SuFEx) processes, which are transformations with click-like reactivity. This mechanism allows it to form stable bonds with nucleophiles, making it valuable in synthetic chemistry and medicinal applications .

Comparison with Similar Compounds

Acid Strength and Reactivity

Table 1: Acid Strength and Key Properties

Key Findings :

Key Findings :

Key Findings :

- HSO₃F’s high reactivity necessitates double-layer gloves and face shields during handling, unlike less corrosive acids like triflic acid .

Biological Activity

Fluorosulfonic acid (FSA), chemically represented as HSO₃F, is a superacid known for its extreme acidity and reactivity. This compound has garnered attention in various fields, including chemical biology, due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, toxicity, and potential applications in research.

This compound is approximately 1000 times stronger than sulfuric acid, placing it among the strongest known Brønsted acids. It can protonate a wide range of organic compounds and is often utilized in catalysis and hydrofluorination processes . Its strong electrophilic nature allows it to interact with various biomolecules, including proteins and nucleic acids.

FSA's biological activity primarily stems from its ability to act as a potent electrophile. It can modify amino acid residues in proteins, particularly targeting nucleophilic sites such as serine, threonine, lysine, cysteine, and histidine . This reactivity makes it a valuable tool in probing enzyme active sites and understanding protein function.

Case Studies

- Enzyme Inhibition : Research has demonstrated that FSA can be used to develop covalent inhibitors for specific enzymes. For instance, fluorosulfonyl derivatives have been employed to label kinases such as ALK5 and CDK2, providing insights into their catalytic mechanisms .

- Respiratory Toxicity : A study investigating the inhalation toxicity of this compound revealed significant respiratory irritation at high concentrations. Rats exposed to 4125 mg/m³ showed decreased breathing rates and a mortality rate of 67% within days following exposure . Lower concentrations (845 mg/m³) resulted in only minor respiratory irritation, indicating a threshold for adverse effects.

- Chemical Burns : FSA is known to cause severe chemical burns upon contact with skin or mucous membranes. Ingestion can lead to significant gastrointestinal damage and systemic toxicity due to fluoride ion release . The compound's corrosive nature necessitates stringent safety measures during handling.

Toxicological Profile

The toxicological effects of this compound are well-documented:

- Acute Effects : Exposure can lead to severe burns on contact with skin or eyes and respiratory distress upon inhalation. Symptoms may include coughing, throat irritation, and pulmonary edema at high exposure levels .

- Chronic Effects : Long-term exposure may result in chronic respiratory issues and potential systemic effects due to fluoride accumulation in the body .

Data Table: Toxicity Levels of this compound

| Exposure Level (mg/m³) | Observed Effects | Outcome |

|---|---|---|

| 4125 | Decreased breathing rate; mortality | 67% mortality post-exposure |

| 845 | Minor respiratory irritation | No significant long-term effects |

| 74.4 | Respiratory irritation (BF₃ study) | Ventral cartilage necrosis |

Applications in Research

This compound's unique properties make it an attractive candidate for various research applications:

- Chemical Biology : FSA is utilized as a reactive probe for studying enzyme mechanisms and protein interactions due to its ability to selectively modify amino acids.

- Catalysis : Its superacidic nature allows it to facilitate reactions that require strong protonation conditions.

Q & A

Basic: What are the key considerations for synthesizing and characterizing fluorosulfonic acid derivatives in laboratory settings?

This compound derivatives, such as salts or esters, require strict anhydrous conditions during synthesis due to the compound's reactivity with moisture . For novel derivatives, characterization should include:

- Elemental analysis to confirm purity.

- NMR spectroscopy (¹⁹F and ¹H) to verify molecular structure .

- X-ray crystallography for unambiguous structural determination, especially for new crystalline salts .

Known compounds should be cross-referenced with literature data (e.g., melting points, IR spectra) to ensure reproducibility .

Basic: What physicochemical properties make this compound suitable for acid-catalyzed reactions?

This compound (HSO₃F) exhibits:

- High acidity (Hammett acidity function ), surpassing concentrated sulfuric acid .

- Thermal stability up to 900°C under anhydrous conditions, enabling high-temperature reactions .

- Low nucleophilicity , favoring carbocation formation in alkylation and polymerization reactions .

These properties are critical for its role in Friedel-Crafts acylations and hydrocarbon isomerizations .

Advanced: How does this compound function in superacid systems like Magic Acid (HSO₃F-SbF₅), and what methodological precautions are required?

Magic Acid combines HSO₃F with SbF₅ to achieve extreme acidity (), stabilizing carbocations and enabling studies of hydrocarbon protonation . Key precautions:

- Use Teflon-coated equipment to avoid corrosion.

- Conduct reactions in inert atmospheres (e.g., argon) to prevent moisture ingress.

- Monitor reaction progress via in situ Raman spectroscopy to track intermediate species .

Advanced: What are the primary decomposition pathways of this compound under varying experimental conditions?

HSO₃F decomposes via:

- Hydrolysis : Reacts violently with water to produce HF and H₂SO₄, necessitating strict moisture control .

- Thermal decomposition : At >900°C, forms SO₃ and HF gas .

- Redox reactions : With oxidizing agents (e.g., HNO₃), generates fluorinated intermediates like NO₂F, requiring careful waste management .

Methodological: What analytical techniques are recommended for detecting this compound residues in environmental samples?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with anion-exchange columns for trace quantification .

- Ion-selective electrodes for rapid detection of fluoride ions post-hydrolysis .

- 19F NMR for structural identification in complex matrices, validated against reference standards .

Advanced: How can researchers assess the stability of this compound in non-aqueous solvents for electrochemical applications?

- Cyclic voltammetry to evaluate redox stability in solvents like acetonitrile .

- Karl Fischer titration to monitor residual moisture levels, which accelerate decomposition .

- FTIR spectroscopy to detect solvent adducts or degradation products .

Methodological: What strategies ensure reproducibility in this compound-mediated reactions?

- Standardized protocols : Document reaction parameters (e.g., stoichiometry, temperature, drying methods for reagents) .

- Control experiments : Compare results with and without HSO₃F to isolate its catalytic role .

- Data transparency : Publish raw spectral data and crystallographic files in supplementary materials .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and vapor-proof goggles .

- Emergency procedures : Neutralize spills with calcium carbonate, followed by copious water rinsing .

- Ventilation : Use fume hoods with scrubbers to capture HF vapors .

Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | FHO₃S |

| Molecular Weight | 100.07 g/mol |

| Melting Point | -89°C |

| Boiling Point (1 atm) | 163°C |

| Density (25°C) | 1.726 g/cm³ |

| Acidity () | -15.1 |

Table 2. Common Analytical Techniques for this compound Studies

| Technique | Application |

|---|---|

| ¹⁹F NMR | Structural elucidation |

| LC-MS/MS | Trace environmental detection |

| FTIR | Degradation product analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.